(E)-2-cyano-3-(3-ethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
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Description
(E)-2-cyano-3-(3-ethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.413. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Molecular Structure
One study analyzed the hydrogen bonding in anticonvulsant enaminones, showcasing the importance of molecular structure in determining the physical properties of these compounds. The analysis revealed distinct conformations and hydrogen bonding patterns that contribute to their pharmacological activities (Kubicki, Bassyouni, & Codding, 2000).
Catalysis and Chemical Synthesis
Research on Pd@carbon nitride catalysts demonstrated their efficacy in the selective hydrogenation of phenol derivatives to cyclohexanone under mild conditions. This study underscores the catalyst's potential in industrial applications, particularly in the manufacture of polyamides (Wang et al., 2011).
Analytical Chemistry
Another study focused on the analytical profiles of psychoactive compounds, offering insights into the characterization and determination of these substances in biological matrices. This research highlights the application of analytical techniques in the forensic and toxicological analysis of novel psychoactive substances (De Paoli et al., 2013).
Enantioselective Synthesis
The enantioselective rhodium-catalyzed hydrogenation of N-formyl dehydroamino esters, utilizing monodentate phosphoramidites, achieved high enantioselectivities. This study contributes to the field of asymmetric synthesis, offering a method for producing enantiomerically enriched compounds (Panella et al., 2006).
Molecular Interactions and Crystal Packing
Research on ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed unique N⋯π and O⋯π interactions in crystal packing. This study provides valuable insights into the influence of non-covalent interactions on the structural arrangement of molecules in solid states (Zhang, Wu, & Zhang, 2011).
Novel Antimicrobial Compounds
The design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems highlighted the potential of these compounds in textile finishing and their significant antimicrobial activity against various organisms (Shams et al., 2011).
Properties
IUPAC Name |
(E)-2-cyano-3-(3-ethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-23-17-9-6-8-15(12-17)11-16(13-20)19(22)21-18-10-5-4-7-14(18)2/h6,8-9,11-12,14,18H,3-5,7,10H2,1-2H3,(H,21,22)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXFAIMPCYXKBE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.